
2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The morpholin-4-ylmethyl group indicates the presence of a morpholine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, the ether and amine functionalities of the morpholine ring, and the carboxylic acid group. These functional groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The morpholine ring could act as a nucleophile in substitution reactions, and the carboxylic acid group could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the morpholine ring and the carboxylic acid group could potentially make this compound polar and capable of forming hydrogen bonds .
Scientific Research Applications
Antihypoxic Activities
Research into the antihypoxic activities of related quinazoline derivatives reveals the synthesis of N-R-amides with hydrochloride, showing good water solubility and high antihypoxic effects. One compound, closely related to the specified chemical, demonstrated potential as an antioxidant for further pharmacological testing, indicating its relevance in exploring treatments for conditions associated with oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for quinazolinone derivatives, including the specified chemical, under solvent-free conditions using PEG-400. This process highlights an environmentally friendly and efficient approach to synthesizing these compounds, potentially broadening their applications in scientific research (Acharyulu, Dubey, Reddy, & Suresh, 2008).
Neurokinin-1 Receptor Antagonism
A compound structurally similar to the specified molecule has been identified as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This finding underscores the therapeutic potential of quinazoline derivatives in modulating neurotransmitter systems (Harrison et al., 2001).
Domino Reaction Synthesis
The use of a domino reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, including morpholine derivatives, illustrates the versatility and efficiency of chemical syntheses in producing biologically active quinazoline derivatives. This methodological advancement could facilitate the development of new drugs and materials (Fathalla, Pazdera, & Marek, 2002).
Antimicrobial Agents
Quinazolinone derivatives, including those structurally related to the specified chemical, have been synthesized and evaluated for their potential as antimicrobial agents. This research direction is crucial for discovering new treatments for bacterial and fungal infections, addressing the growing concern of antimicrobial resistance (Desai, Shihora, & Moradia, 2007).
Future Directions
The study of quinazoline derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic properties. Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCTJDHXXTCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

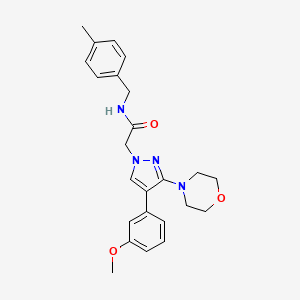
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)
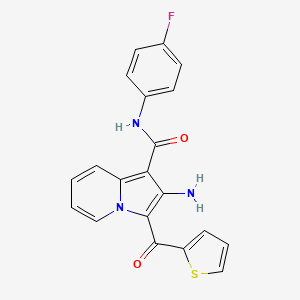

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577115.png)


![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)
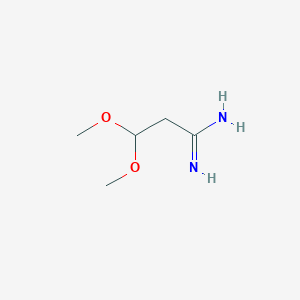
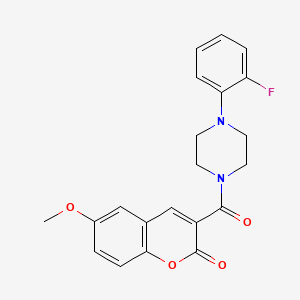
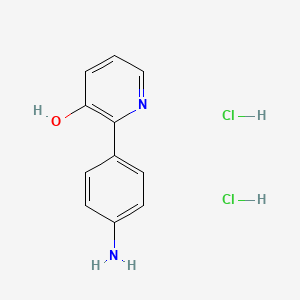
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)